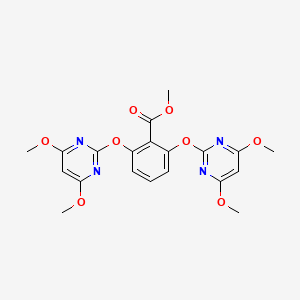

Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate

Overview

Description

Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate is a complex organic compound with the molecular formula C20H20N4O8. It is known for its unique structure, which includes two pyrimidinyl groups attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate typically involves the reaction of 2,6-dihydroxybenzoic acid with 4,6-dimethoxypyrimidine in the presence of a suitable esterification agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Pyriminobac-methyl: Another compound with similar pyrimidinyl groups.

Bispyribac-sodium: Shares structural similarities and is used as a herbicide.

Pyribenzoxim: Contains similar functional groups and is used in agricultural applications.

Uniqueness

Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate stands out due to its unique combination of pyrimidinyl groups and benzoate core, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate, with the CAS number 142966-13-0, is a compound that has garnered attention for its biological activity, particularly in agricultural applications as a herbicide. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 444.395 g/mol |

| LogP | 2.672 |

| PSA | 133.240 |

This compound functions primarily as a herbicide. Its efficacy is attributed to the presence of two pyrimidin-2-yl groups, which enhance its biological activity against various weed species. The compound's mechanism involves inhibiting specific enzymatic pathways crucial for plant growth and development.

Biological Activity

- Herbicidal Effects : The compound has demonstrated significant herbicidal activity against both annual and perennial weeds. It is particularly effective in crops such as rice and wheat, making it suitable for application in paddy fields and non-agricultural lands .

- Safety Profile : Studies indicate that this compound exhibits a high safety profile for crops when applied at recommended dosages . Its selective action minimizes harm to high-safety crops.

- Comparative Studies : Research comparing this compound with other sulfonylurea herbicides suggests that it possesses comparable or superior efficacy due to its unique structural features .

Study 1: Herbicidal Efficacy in Paddy Fields

In a controlled study conducted by Koichiro et al. (1988), this compound was applied to paddy fields infested with common weeds. The results showed over 90% weed control within two weeks of application, highlighting its effectiveness in agricultural settings.

Study 2: Safety Assessment on Non-target Species

A safety assessment performed by He et al. (2007) evaluated the impact of the compound on non-target plant species. The study found minimal adverse effects on surrounding flora at application rates recommended for weed control, reinforcing its potential as an environmentally friendly herbicide .

Properties

IUPAC Name |

methyl 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O8/c1-26-13-9-14(27-2)22-19(21-13)31-11-7-6-8-12(17(11)18(25)30-5)32-20-23-15(28-3)10-16(24-20)29-4/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPZRWKIBWWQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404419 | |

| Record name | Methyl 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142966-13-0 | |

| Record name | Methyl 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.